

# Application Note: GPR18 Activation Assay Using Abnormal Cannabidiol (Abn-CBD)

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## Compound of Interest

Compound Name: *Abnormal cannabidiol*

Cat. No.: *B056573*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

G protein-coupled receptor 18 (GPR18) is a class A orphan receptor that has garnered significant interest due to its potential role in the endocannabinoid system.[1] Although it shares low sequence homology with the classical cannabinoid receptors, CB1 and CB2, GPR18 is activated by several cannabinoid compounds, including the endogenous lipid N-arachidonoyl glycine (NAGly) and the synthetic phytocannabinoid analog, **Abnormal Cannabidiol** (Abn-CBD).[1][2] Abn-CBD acts as a full agonist at GPR18 and has been implicated in various physiological processes, including immunomodulation, cardiovascular function, and intraocular pressure regulation.[1][3][4][5]

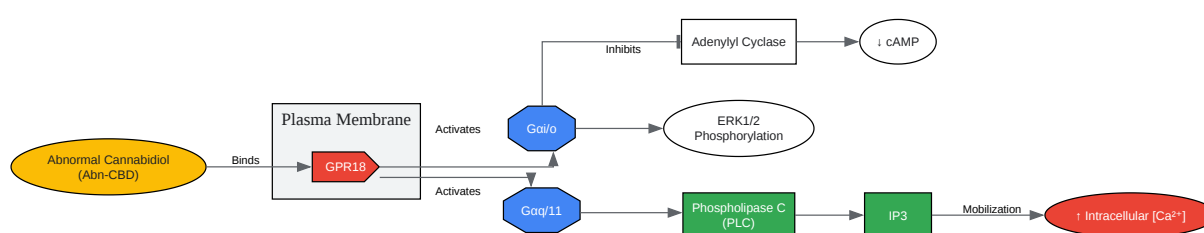
This application note provides a detailed protocol for assessing the activation of GPR18 by Abn-CBD using a calcium mobilization assay in a heterologous expression system.

Understanding the interaction between Abn-CBD and GPR18 is crucial for elucidating the receptor's physiological functions and for the development of novel therapeutics targeting this receptor.

## GPR18 Signaling Pathway

GPR18 activation by agonists like Abn-CBD initiates multiple intracellular signaling cascades. The receptor primarily couples to Gai/o and Gq/11 proteins.[1][6] Activation of Gq leads to the stimulation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca<sup>2+</sup>]<sub>i</sub>), a response that can be readily measured.[7] The G $\alpha$ i/o pathway is responsible for inhibiting adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][6] This phenomenon, where a single ligand can activate multiple signaling pathways, is known as biased agonism and is a key feature of GPR18 signaling.[6]



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**Figure 1:** GPR18 signaling upon activation by **Abnormal Cannabidiol (Abn-CBD)**.

## Quantitative Data: Ligand Potency at GPR18

The potency of Abn-CBD and other relevant ligands at GPR18 has been characterized in various functional assays. The following table summarizes reported EC<sub>50</sub> values, providing a comparative overview of ligand activity.

Ligand	Assay Type	Cell Line	Reported EC50/Potency	Citation
Abnormal cannabidiol (Abn-CBD)	Calcium Mobilization	HEK293/GPR18	~1 $\mu$ M	[6]
Abnormal cannabidiol (Abn-CBD)	$\beta$ -Arrestin Recruitment	CHO-K1/GPR18	Inactive	[6]
Abnormal cannabidiol (Abn-CBD)	ERK1/2 Phosphorylation	HEK293/GPR18	~300 nM	[6]
N-arachidonoyl glycine (NAGly)	Calcium Mobilization	HEK293/GPR18	~300 nM	[6]
$\Delta^9$ -tetrahydrocannabinol ( $\Delta^9$ -THC)	Calcium Mobilization	HEK293/GPR18	~300 nM	[6]
$\Delta^9$ -tetrahydrocannabinol ( $\Delta^9$ -THC)	$\beta$ -Arrestin Recruitment	CHO-K1/GPR18	~10 $\mu$ M	[6]
O-1602	Calcium Mobilization	HEK293/GPR18	~1 $\mu$ M	[6]

Note: EC50 values can vary depending on the specific cell line, receptor expression level, and assay conditions used.

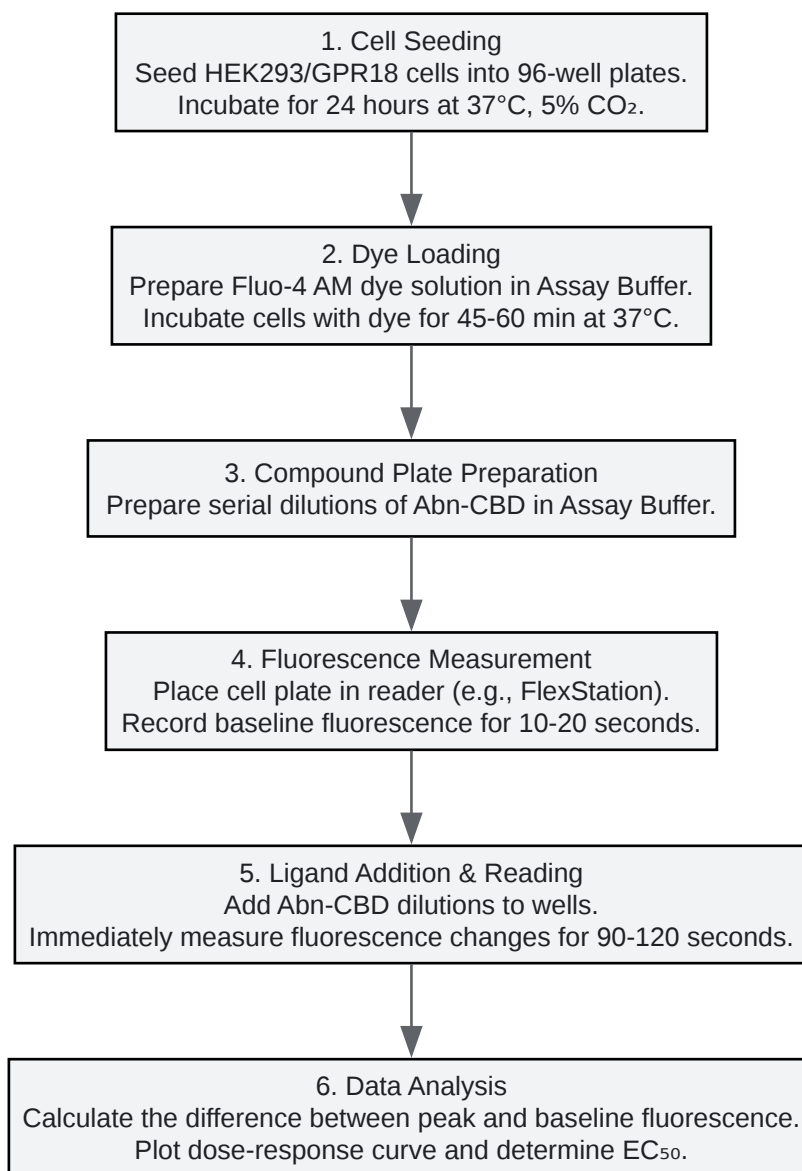
## Experimental Protocol: Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization in response to Abn-CBD in HEK293 cells stably expressing human GPR18. The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a fluorescence plate reader.

## Required Materials

Item	Description
Cells	HEK293 cells stably expressing human GPR18 (HEK293/GPR18).
Control Cells	Wild-type HEK293 cells (not expressing GPR18) for specificity control.
Culture Medium	DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).
Assay Plates	Black-walled, clear-bottom 96-well or 384-well microplates.
Assay Buffer	Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Fluorescent Dye	Fluo-4 AM or similar calcium-sensitive dye.
Anionic Transporter Inhibitor	Probenecid (to prevent dye leakage from cells).
Test Compound	Abnormal cannabidiol (Abn-CBD) stock solution in DMSO.
GPR18 Antagonist (Optional)	O-1918 for confirming receptor-specific effects. <a href="#">[1]</a> <a href="#">[4]</a>
Instrumentation	Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

## Experimental Workflow



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**Figure 2:** Step-by-step workflow for the GPR18 calcium mobilization assay.

## Detailed Procedure

### Day 1: Cell Seeding

- Culture HEK293/GPR18 and wild-type HEK293 cells to ~80-90% confluency.
- Trypsinize and resuspend the cells in fresh culture medium.

- Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100  $\mu$ L of medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.

#### Day 2: Assay Performance

- Prepare Reagents:
  - Assay Buffer: HBSS supplemented with 20 mM HEPES.
  - Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM in Assay Buffer containing 2.5 mM probenecid.
  - Compound Plate: Perform serial dilutions of the Abn-CBD stock solution in Assay Buffer to achieve the desired final concentrations (e.g., from 1 nM to 30  $\mu$ M). Prepare a vehicle control (DMSO in Assay Buffer).
- Dye Loading:
  - Aspirate the culture medium from the cell plate.
  - Add 100  $\mu$ L of the Dye Loading Solution to each well.
  - Incubate the plate for 45-60 minutes at 37°C, protected from light.[\[8\]](#)
- Assay Measurement:
  - Set up the fluorescence plate reader (e.g., FlexStation, FLIPR) to measure fluorescence at an excitation of ~494 nm and an emission of ~516 nm.
  - Place the cell plate into the reader. Allow it to equilibrate for 5-10 minutes.
  - Program the instrument to first read a baseline fluorescence for 15-20 seconds.
  - The instrument's liquid handler should then add a defined volume (e.g., 50  $\mu$ L) from the compound plate to the cell plate.

- Continue to record the fluorescence signal for an additional 90-120 seconds to capture the peak response.

## Data Analysis

- The primary data will be fluorescence intensity over time for each well.
- For each concentration of Abn-CBD, calculate the change in fluorescence ( $\Delta$ RFU) by subtracting the baseline fluorescence from the peak fluorescence observed after compound addition.
- Normalize the data: Set the response from the vehicle control as 0% and the response from a saturating concentration of a known agonist (or the maximum Abn-CBD response) as 100%.
- Plot the normalized response against the logarithm of the Abn-CBD concentration.
- Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

## Conclusion

This application note provides a comprehensive framework for conducting a GPR18 activation assay using **Abnormal cannabidiol**. The described calcium mobilization protocol is a robust and widely used method for characterizing the pharmacology of GPR18 ligands.[6][7] The provided signaling pathway diagrams, quantitative data, and detailed workflow are intended to equip researchers with the necessary tools to investigate GPR18 signaling and explore its therapeutic potential.

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